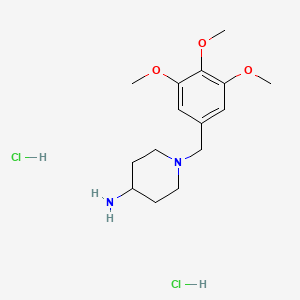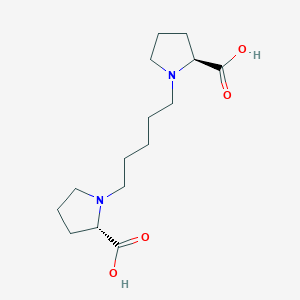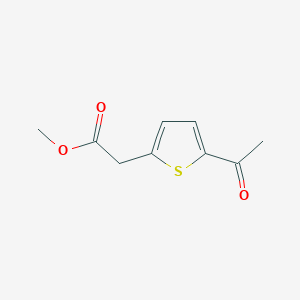
Methyl-2-(5-Acetylthiophen-2-yl)acetat
Übersicht
Beschreibung
“Methyl 2-(5-acetylthiophen-2-yl)acetate” is a chemical compound with the molecular formula C9H10O3S . It has a molecular weight of 198.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(5-acetylthiophen-2-yl)acetate” consists of 9 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . More detailed structural analysis such as NMR, HPLC, LC-MS, UPLC, and more can be found in the product documentation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 2-(5-acetylthiophen-2-yl)acetate” are not fully detailed in the sources available. The compound’s boiling point and storage conditions are not specified . For more detailed information, one may need to refer to the product’s Material Safety Data Sheet (MSDS) or contact the manufacturer directly.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga stehen im Fokus einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern . Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs , entzündungshemmend , antimikrobiell , antihypertensiv , und antiatherosklerotische Eigenschaften .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Sie sind wichtige heterozyklische Verbindungen und weisen eine Vielzahl von Eigenschaften und Anwendungen auf .
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Sie werden bei der Entwicklung von Materialien mit einzigartigen elektronischen Eigenschaften eingesetzt.
Organische Feldeffekttransistoren (OFETs)
Thiophenderivate werden bei der Herstellung von organischen Feldeffekttransistoren (OFETs) verwendet . Dies ist eine Art von Transistor, der in seinem Kanal einen organischen Halbleiter verwendet.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden auch bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . OLEDs sind eine Art von Leuchtdiode (LED), bei der die emittierende elektrolumineszierende Schicht ein Film aus organischer Verbindung ist, der Licht als Reaktion auf einen elektrischen Strom emittiert.
6. Lösungsmittel, Parfüms, Tenside, Emulgatoren, Biodieselkraftstoffe und oberflächenaktive Stoffe Methylacetat, das strukturell dem „Methyl-2-(5-Acetylthiophen-2-yl)acetat“ ähnelt, findet breite Anwendung bei der Herstellung von Lösungsmitteln, Parfüms, Tensiden, Emulgatoren, Biodieselkraftstoffen und oberflächenaktiven Stoffen . Es wird durch katalytische Veresterung von Essigsäure und Methanol mit Schwefelsäure als Katalysator in einem Batchreaktor hergestellt .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(5-acetylthiophen-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6(10)8-4-3-7(13-8)5-9(11)12-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMHTLYRWGWWRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
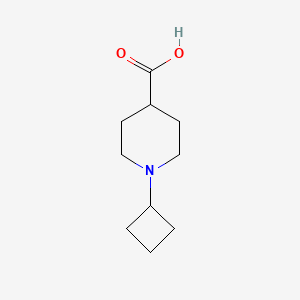
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
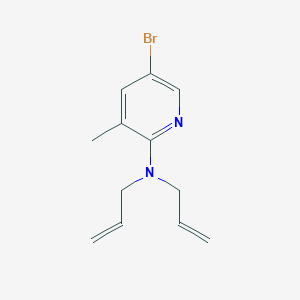
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)
![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)

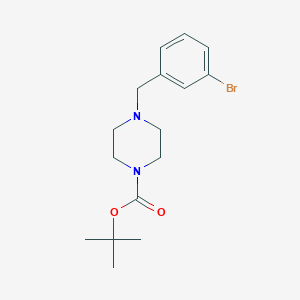
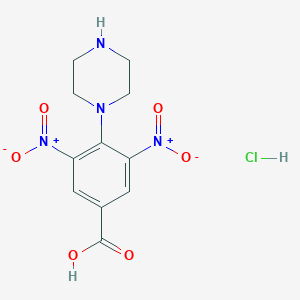
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

